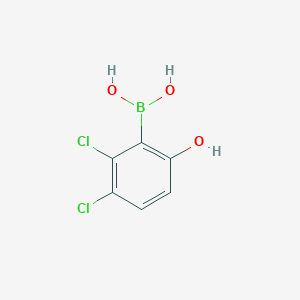

2,3-Dichloro-6-hydroxyphenylboronic acid

Description

Fundamental Role of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds, organic molecules featuring a carbon-boron bond, have become indispensable tools in modern organic synthesis. Their versatility is demonstrated in a wide array of chemical transformations, from functional group interconversions to the formation of intricate carbon-carbon bonds. The significance of organoboron chemistry is largely due to the unique properties of boron, which allows for the formation of stable yet reactive compounds.

These compounds are noted for their relatively low toxicity and stability in the presence of air and moisture, which distinguishes them from many other organometallic reagents. This stability simplifies handling and purification processes, making them highly practical for laboratory and industrial applications. The pioneering work on organoboranes, particularly hydroboration, laid the groundwork for their extensive use and was recognized with the Nobel Prize.

Unique Chemical Features of Arylboronic Acids in C-C Bond Formation Methodologies

Arylboronic acids are a prominent class of organoboron compounds characterized by a boronic acid group [-B(OH)2] attached to an aromatic ring. Their principal application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction has become one of the most efficient methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. Key steps include the oxidative addition of an organic halide to the palladium(0) catalyst, followed by transmetalation with the arylboronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org The compatibility of arylboronic acids with a wide range of functional groups and their generally high yields have cemented their status as essential reagents in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Specific Research Interest in Halogenated and Hydroxylated Phenylboronic Acid Scaffolds

The functionalization of the phenyl ring in phenylboronic acids with halogen and hydroxyl groups imparts unique chemical properties and opens avenues for further molecular elaboration. Halogen atoms (F, Cl, Br, I) are valuable handles for subsequent cross-coupling reactions or other transformations, allowing for the sequential and site-selective construction of complex molecules. The electronic effects of halogens can also modulate the reactivity of the boronic acid group.

Hydroxyl groups on the phenyl ring can influence the compound's solubility and electronic properties. Furthermore, the hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions or be used as a point of attachment for other molecular fragments. The combination of both halogen and hydroxyl substituents on a phenylboronic acid scaffold, as seen in 2,3-Dichloro-6-hydroxyphenylboronic acid, creates a multifunctional building block with significant potential in synthetic chemistry. These substituted boronic acids are of interest for creating highly functionalized molecules with potential applications in medicinal chemistry and materials science.

Overview of the Scholarly Contributions Pertaining to this compound

While the broader classes of halogenated and hydroxylated phenylboronic acids are widely studied and utilized, specific scholarly literature detailing the synthesis, characterization, and application of this compound is not extensively documented in publicly accessible research databases. Its synthesis would likely follow established methods for preparing substituted arylboronic acids. A common route involves the ortho-lithiation of a protected di-chlorophenol followed by reaction with a trialkyl borate (B1201080) and subsequent deprotection and hydrolysis. google.com

The compound is, however, available from various commercial chemical suppliers, which indicates its use as a building block in research and development, likely for the synthesis of more complex target molecules. bldpharm.comcombi-blocks.com Its structure suggests it would serve as a versatile intermediate. The dichloro- and hydroxyl-substituted phenyl moiety could be introduced into a target structure via a Suzuki-Miyaura coupling reaction, with the chloro and hydroxyl groups available for further chemical modification.

Below are the basic chemical properties for this compound.

| Property | Value |

| Molecular Formula | C₆H₅BCl₂O₃ |

| Molecular Weight | 206.8 g/mol |

| CAS Number | Not available |

| Purity | Typically ≥95% (as per commercial suppliers) |

Properties

IUPAC Name |

(2,3-dichloro-6-hydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPIGZMJEHYMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)Cl)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dichloro 6 Hydroxyphenylboronic Acid

Strategies Employing Organometallic Reagents

Organometallic strategies are classic and robust methods for forming carbon-boron bonds. These approaches typically involve the creation of a highly nucleophilic organometallic intermediate from a corresponding aryl halide, which then reacts with an electrophilic boron source, such as a boric acid ester. Due to the acidic nature of the phenolic proton, protection of the hydroxyl group is often a necessary preliminary step in these syntheses. google.com

Nucleophilic Addition of Aryllithium Reagents to Boric Acid Esters

The generation of an aryllithium species followed by quenching with a borate (B1201080) ester is a highly efficient method for preparing arylboronic acids. mdpi.com This process typically begins with a halogen-lithium exchange reaction on a suitably protected dihalophenol, using an organolithium reagent like n-butyllithium at low temperatures. orgsyn.org The resulting aryllithium is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid. The reaction tolerates various functional groups, including halogens and esters. organic-chemistry.org

A potential synthetic route starting from protected 2,3-dichlorophenol (B42519) would involve lithiation at the 6-position, followed by borylation. The choice of protecting group for the phenol (B47542) is crucial to prevent interference from the acidic proton.

Table 1: Representative Conditions for Aryllithium Borylation

| Reagent/Condition | Role | Typical Example |

|---|---|---|

| n-Butyllithium | Lithiating Agent | Halogen-metal exchange at low temp. (-78 °C) |

| Triisopropyl borate | Boron Source | Electrophile for the aryllithium |

| Tetrahydrofuran (THF) | Solvent | Anhydrous polar aprotic solvent |

Grignard Reagent-Mediated Borylation Approaches

Similar to the aryllithium method, Grignard reagents provide a powerful nucleophilic route to arylboronic acids. The process involves the formation of an arylmagnesium halide from an aryl halide and magnesium metal. organic-chemistry.org This Grignard reagent is then reacted with a trialkyl borate. The reaction is generally robust and can be optimized by analyzing factors like temperature, reaction time, and reactant molar ratios. nih.gov For hydroxyl-substituted phenylboronic acids, a common strategy involves protecting the hydroxyl group before forming the Grignard reagent to avoid quenching the organometallic species. google.com The reaction of the Grignard reagent with the borate ester, followed by hydrolysis, furnishes the final arylboronic acid. organic-chemistry.orgnih.gov

Table 2: Key Parameters in Grignard-Mediated Borylation

| Parameter | Description |

|---|---|

| Starting Material | Protected brominated or iodinated dichlorophenol |

| Reagents | Magnesium turnings, Trialkyl borate (e.g., B(OiPr)₃) |

| Solvent | Typically anhydrous ethers like THF or Diethyl ether |

| Workup | Acid hydrolysis to liberate the boronic acid |

One-Pot Syntheses via Halogen-Metal Exchange

One-pot procedures offer significant advantages in terms of efficiency and resource economy by minimizing intermediate isolation and purification steps. nih.govnih.gov In the context of boronic acid synthesis, a one-pot method can involve the in-situ generation of an organometallic reagent from a protected bromophenol using n-butyllithium, followed immediately by reaction with a boric acid ester in the same reaction vessel. google.com This approach, which combines halogen-metal exchange and borylation into a single synthetic operation, has been successfully applied to the synthesis of various substituted phenylboronic acids. google.comnih.gov The success of this method relies on carefully controlled reaction temperatures, typically between -40 °C and -10 °C, and the use of appropriate ethereal solvents like tetrahydrofuran. google.com

Direct Borylation Techniques

Direct borylation methods circumvent the need for pre-forming organometallic reagents from aryl halides. Instead, they functionalize a C-H bond directly, representing a more atom-economical approach. These techniques can be broadly divided into transition metal-catalyzed processes and electrophilic aromatic substitutions.

Transition Metal-Catalyzed C-H Borylation of Halogenated Phenols

Transition metal catalysis, particularly with iridium complexes, has emerged as a powerful tool for the direct C-H borylation of aromatic compounds. rsc.orgnih.gov For phenols, iridium catalysts can direct the borylation to the position ortho to the hydroxyl group with high selectivity. nih.gov This directing effect is hypothesized to arise from a favorable electrostatic interaction between the oxygen of the phenol (or a derived boronate ester) and the catalyst's ligand system. nih.gov This methodology is highly valuable for synthesizing 2,3-dichloro-6-hydroxyphenylboronic acid from 2,3-dichlorophenol, as it would selectively functionalize the C-H bond at the 6-position. The reactions typically employ a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), and an iridium catalyst. youtube.com The efficacy of palladium, nickel, and copper catalysts has also been explored for the borylation of aryl halides and sulfonates. rsc.orgconsensus.app

Table 3: Example of Iridium-Catalyzed Ortho-Borylation of Phenols

| Component | Function | Example |

|---|---|---|

| Substrate | Phenol derivative | 4-Chlorophenol |

| Catalyst | Iridium complex | [Ir(COD)OMe]₂ with a bipyridine ligand |

| Boron Source | Diboron reagent | Bis(ethylene glycolato)diboron (B₂eg₂) |

| Solvent | Aromatic or ethereal | Toluene |

| Additive | Base | Triethylamine |

Data derived from studies on various phenol substrates demonstrating high ortho-selectivity. nih.gov

Electrophilic Aromatic Borylation Approaches

Electrophilic aromatic borylation involves the direct attack of a highly electrophilic boron species on an electron-rich aromatic ring, following the principles of electrophilic aromatic substitution. rsc.orgtaylorandfrancis.com This metal-free approach offers a complementary strategy to transition-metal-catalyzed methods. researchgate.net The regioselectivity is governed by the electronic properties of the substituents on the aromatic ring. In the case of 2,3-dichlorophenol, the hydroxyl group is a strong activating and ortho, para-directing group, while the chloro groups are deactivating but also ortho, para-directing. The powerful activating nature of the hydroxyl group would strongly favor electrophilic substitution at the positions ortho to it, namely the C6 position, making this a viable route for the desired product. The reaction can be promoted by strong Lewis or Brønsted acids to generate a highly reactive borenium or boronium ion from a boron source like catecholborane. nih.gov

Ortho-Directed Metallation and Functionalization

The primary strategy for the regioselective synthesis of this compound is Directed ortho-Metalation (DoM). This powerful technique facilitates the deprotonation of the aromatic ring specifically at the position ortho to a Directed Metalation Group (DMG), followed by quenching with an electrophile. wikipedia.org In this context, the hydroxyl group on the 2,3-dichlorophenol starting material, or a derivative thereof, serves as the DMG.

The process begins with the interaction of an organolithium reagent, typically a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), with the substrate. wikipedia.orguwindsor.ca The heteroatom of the DMG (oxygen, in this case) coordinates to the lithium cation, positioning the alkyl base in close proximity to the C6 proton. baranlab.org This complex-induced proximity effect significantly increases the kinetic acidity of the ortho proton, enabling its selective abstraction by the base to form a stabilized aryllithium intermediate. baranlab.orgorganic-chemistry.org

Once the aryllithium species is generated at the C6 position, it is treated with a suitable boron electrophile. Trialkyl borates, such as triisopropyl borate [B(Oi-Pr)₃] or trimethyl borate [B(OMe)₃], are commonly employed for this purpose. The nucleophilic aryllithium attacks the electrophilic boron atom, forming a boronate ester intermediate. Subsequent acidic workup hydrolyzes this ester to yield the final this compound. This DoM strategy circumvents the regioselectivity issues often encountered with classical electrophilic aromatic substitution reactions, which typically yield a mixture of ortho and para products. wikipedia.org

Mechanistic Studies and Reactivity Profiles of 2,3 Dichloro 6 Hydroxyphenylboronic Acid

Influence of Electronic and Steric Factors on Boron Lewis Acidity and Nucleophilicity

Boronic acids function as Lewis acids, accepting a pair of electrons from a Lewis base into the vacant p-orbital of the boron atom. nih.govresearchgate.net The strength of this Lewis acidity is a critical parameter governing the compound's behavior in reactions, particularly the transmetalation step of cross-coupling cycles. The substituents on the phenyl ring of 2,3-dichloro-6-hydroxyphenylboronic acid exert competing electronic and steric effects that modulate the boron atom's reactivity.

The electronic nature of the aryl group directly impacts the electrophilicity of the boron atom. In this compound, the substituents collectively determine the electron density at the carbon atom bearing the boronic acid group (the ipso-carbon) and, by extension, the Lewis acidity of the boron.

Chlorine Atoms (at C2 and C3): The two chlorine atoms are potent electron-withdrawing groups, primarily through the inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, making the attached boron atom more electron-deficient and thus a stronger Lewis acid. mdpi.com The chlorine at the C2 position (ortho) exerts a stronger inductive pull on the boron center compared to the chlorine at the C3 position (meta).

Hydroxyl Group (at C6): The hydroxyl group at the C6 position (ortho) is an electron-donating group through its powerful resonance effect (+R), which generally outweighs its inductive electron-withdrawing (-I) effect. This donation of electron density to the ring would typically decrease the Lewis acidity of the boron atom.

| Substituent | Position | Electronic Effect | Impact on Boron Lewis Acidity | Steric Effect |

| Chlorine | C2 (ortho) | Strong Inductive Withdrawal (-I) | Increase | High |

| Chlorine | C3 (meta) | Strong Inductive Withdrawal (-I) | Increase | Low |

| Hydroxyl | C6 (ortho) | Strong Resonance Donation (+R) | Decrease | Moderate |

The ortho-positioning of the hydroxyl group relative to the boronic acid moiety in this compound allows for the formation of an intramolecular hydrogen bond. nih.govchemistryguru.com.sg This non-covalent interaction, typically forming a six-membered ring (B-O-H···O), can significantly influence the compound's properties.

Detailed Investigations of Cross-Coupling Reactions

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organoboron compounds and organohalides. wikipedia.org The mechanism of this reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The catalytic cycle begins with a Pd(0) species, which undergoes oxidative addition with an organohalide. wikipedia.orglibretexts.org The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base). Finally, reductive elimination from the subsequent Pd(II) intermediate yields the cross-coupled product and regenerates the Pd(0) catalyst. libretexts.org

The oxidative addition step involves the insertion of the palladium catalyst into the carbon-halogen bond of the coupling partner. libretexts.org While this compound is the organoboron component, understanding its role in a full reaction requires considering the mechanism of palladium's interaction with the organohalide substrate. When the substrate is a polychlorinated arene, achieving site-selectivity is a significant challenge. acs.orgcam.ac.uk

The choice of ligand coordinated to the palladium center is paramount in controlling both reactivity and selectivity. wikipedia.orgcam.ac.uk Bulky, electron-rich phosphine (B1218219) ligands enhance the electron density on the palladium atom, which facilitates the oxidative addition into C-Cl bonds, typically the most challenging among halogens. libretexts.orgmdpi.com

Recent studies have shown that non-covalent interactions between the ligand and the substrate can be exploited to direct site-selectivity. acs.orgcam.ac.uk For example, sulfonated phosphine ligands can engage in electrostatic interactions with cations from the base, which in turn associate with specific sites on a polychlorinated substrate, guiding the palladium catalyst to a particular C-Cl bond. acs.org This strategy allows for predictable and controlled functionalization of complex molecules.

| Ligand | Base/Cation | Likely Interaction | Predicted Site-Selectivity on a Dichloroarene |

| sSPhos (Sulfonated) | Rb₂CO₃ / Rb⁺ | Electrostatic (Ligand-Cation-Substrate) | Directs coupling to the sterically less hindered or electronically preferred chlorine atom. acs.org |

| sXPhos (Sulfonated) | Cs₂CO₃ / Cs⁺ | Electrostatic (Ligand-Cation-Substrate) | Can alter selectivity profile compared to sSPhos due to different steric/electronic properties. acs.org |

| P(t-Bu)₃ (Non-functionalized) | K₃PO₄ / K⁺ | Steric/Electronic Control | Selectivity is primarily governed by the intrinsic properties of the substrate (e.g., coupling at the most electron-deficient C-Cl bond). nih.gov |

The transmetalation step, where the organic moiety is transferred from boron to palladium, is often the rate-determining step and cannot proceed without activation of the boronic acid. acs.orgorganic-chemistry.org The crucial role of the base is to react with the Lewis acidic boronic acid to form a more nucleophilic, tetracoordinate boronate anion, [ArB(OH)₃]⁻. acs.orgdeepdyve.comresearchgate.net

Base + ArB(OH)₂ ⇌ [ArB(OH)₃]⁻

The formation of this tetrahedral boronate complex increases the electron density on the ipso-carbon atom of the phenyl ring, enhancing its nucleophilicity and facilitating its transfer to the electrophilic Pd(II) center. organic-chemistry.orgresearchgate.net Computational and experimental studies strongly suggest that the catalytic cycle proceeds through a pathway where the base first activates the boronic acid, rather than first coordinating to the palladium complex. acs.org

For this compound, the high Lewis acidity conferred by the two chlorine atoms should facilitate its reaction with the base to form the active boronate species. However, the steric hindrance from the ortho-substituents and the presence of an intramolecular hydrogen bond may increase the activation energy for this transformation. Once formed, the [2,3-dichloro-6-hydroxyphenyl-B(OH)₃]⁻ anion transfers its aryl group to the [Ar'Pd(II)X(L)₂] complex, displacing the halide (X) and forming a new diaryl-palladium intermediate, which then proceeds to the final reductive elimination step. wikipedia.orglibretexts.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction Mechanisms

Reductive Elimination Pathways and Product Formation

Reductive elimination is the final, product-forming step in the catalytic cycle of many cross-coupling reactions, including the Suzuki-Miyaura coupling. libretexts.org For a reaction involving this compound, this step consists of the formation of a new carbon-carbon bond from a diarylpalladium(II) intermediate, which subsequently releases the biaryl product and regenerates the palladium(0) catalyst. The process is generally understood to be a concerted, intramolecular reaction that requires the two organic ligands to be in a cis orientation on the metal center. libretexts.orgwikipedia.org

The structure of this compound imposes significant steric and electronic influences on the reductive elimination step. The presence of both a chlorine atom and a hydroxyl group in the ortho positions creates considerable steric hindrance. This crowding can affect the geometry of the palladium intermediate, potentially distorting it from an ideal square planar arrangement. Such distortions can influence the rate of the required trans-to-cis isomerization that must precede reductive elimination. wikipedia.org Studies on other ortho-substituted systems suggest that severe steric bulk can retard the rate of C-C bond formation. beilstein-journals.org

Several mechanistic pathways are possible for reductive elimination from square planar complexes:

Nondissociative Pathway: The four-coordinate complex undergoes reductive elimination directly to yield a two-coordinate Pd(0) species. wikipedia.org

Dissociative Pathway: A ligand first dissociates to form a three-coordinate T-shaped intermediate, which then undergoes reductive elimination. This pathway is often favored when bulky ligands are present. wikipedia.org

Associative Pathway: An external ligand associates with the complex to form a five-coordinate intermediate prior to reductive elimination.

For a sterically demanding substrate like 2,3-dichloro-6-hydroxyphenyl, the dissociative pathway may be particularly relevant, as the loss of a ligand could alleviate steric strain and facilitate the formation of the C-C bond.

Alternative Transition Metal Catalysis (e.g., Nickel, Iron, Gold, Platinum)

While palladium is the most common catalyst for Suzuki-Miyaura coupling, other transition metals have been explored for cross-coupling reactions involving arylboronic acids, each offering unique reactivity profiles.

Nickel Catalysis: Nickel is an earth-abundant and less expensive alternative to palladium. squarespace.com Nickel catalysts have shown high efficacy in coupling reactions, often exhibiting different reactivity and selectivity. rsc.org For a substrate like this compound, nickel catalysis could be advantageous, as Ni(0) complexes are highly reactive and capable of activating otherwise unreactive C-O bonds (e.g., from phenols or aryl ethers) and C-Cl bonds. nih.govnih.gov The general mechanism for nickel-catalyzed cross-coupling often mirrors the Pd-catalyzed cycle, involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox pairs. squarespace.com The sterically hindered nature of the boronic acid would still present a challenge, but the distinct coordination chemistry of nickel might offer a solution.

Iron Catalysis: Iron is an even more abundant, cheaper, and less toxic metal, making it an attractive option for sustainable chemistry. nih.gov Iron-catalyzed cross-coupling reactions are an emerging field, though they often require stronger reaction conditions or specific ligand systems. nih.gov The mechanisms of iron-catalyzed reactions are complex and can involve radical pathways or high-valent iron species. Direct C-H activation is a notable feature of some iron-catalyzed arylations, which could offer alternative synthetic routes. nih.gov The application to this compound would require significant optimization to overcome the inherent challenges of the substrate and control selectivity.

Gold and Platinum Catalysis: Gold and platinum are noble metals that, while expensive, can catalyze unique transformations. Gold catalysis typically involves Au(I)/Au(III) redox cycles. nih.gov It has been demonstrated in the cross-coupling of arylboronic acids with aryldiazonium salts and in allylation reactions. rsc.orgnih.gov The high redox potential of Au(III) can interfere with certain reagents, but specialized ligand systems can enable these transformations. rsc.org Platinum has also been used for cross-coupling reactions, though less commonly than palladium. researchgate.net Pt(0) complexes can undergo oxidative addition with aryl halides, and subsequent steps analogous to the Suzuki cycle can lead to coupled products. The specific utility of gold or platinum for coupling this compound has not been extensively detailed and would likely be reserved for highly specialized applications where unique selectivity is required.

| Metal Catalyst | Potential Advantages for this compound | Potential Challenges | Relevant Mechanistic Cycles |

|---|---|---|---|

| Nickel (Ni) | Lower cost, high reactivity, can activate C-Cl and C-O bonds. rsc.orgnih.gov | Sensitivity to air and moisture, different selectivity profiles. | Ni(0)/Ni(II); Ni(I)/Ni(III) squarespace.com |

| Iron (Fe) | Very low cost, low toxicity, sustainable. nih.gov | Often requires harsher conditions, mechanisms can be complex. nih.gov | Radical pathways, high-valent Fe species. |

| Gold (Au) | Unique reactivity, can catalyze novel transformations. nih.govnih.gov | High cost, high redox potential can cause side reactions. rsc.org | Au(I)/Au(III) researchgate.net |

| Platinum (Pt) | Can offer different selectivity compared to Palladium. researchgate.net | High cost, generally lower catalytic activity than Palladium. | Pt(0)/Pt(II) |

Side Reactions: Protodeboronation, Homocoupling, and Oxidation Control

In cross-coupling reactions, this compound is susceptible to several undesired side reactions that can lower the yield of the desired product. The primary pathways for degradation are protodeboronation, homocoupling, and oxidation.

Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom to yield 2,3-dichloro-phenol. This process is often base-catalyzed and is particularly problematic for electron-deficient arylboronic acids or those with ortho substituents. ed.ac.ukresearchgate.net The two ortho groups (Cl and OH) on this compound can accelerate this degradation. The mechanism typically involves the attack of a hydroxide (B78521) ion on the boron atom to form a boronate species, which then undergoes cleavage. ed.ac.uk

Homocoupling: This side reaction produces a symmetrical biaryl, in this case, a dimer of the 2,3-dichloro-6-hydroxyphenyl moiety. Homocoupling can occur through several mechanisms, including a reductive elimination from a diarylpalladium intermediate formed by a double transmetalation, or via oxygen-mediated pathways. This is often competitive with the desired cross-coupling reaction, especially at higher temperatures or when the oxidative addition or transmetalation steps are slow.

Oxidation: The boronic acid can be oxidized to the corresponding phenol (B47542) (2,3-dichloro-6-hydroxyphenol, which is the same product as protodeboronation in this case). This process can be mediated by the catalyst, oxidants present in the reaction mixture, or dissolved oxygen. The presence of the hydroxyl group on the aromatic ring can also influence the susceptibility of the compound to oxidative processes.

Kinetic Analysis of Degradation Pathways

The stability of arylboronic acids is highly dependent on factors like pH, temperature, and the electronic and steric nature of their substituents. nih.gov Kinetic studies on the protodeboronation of various arylboronic acids have revealed complex pH-rate profiles. researchgate.neted.ac.uk For this compound, the degradation kinetics are expected to be significant, particularly under the basic aqueous conditions typical of Suzuki-Miyaura reactions.

The rate of protodeboronation is often pH-dependent, with a notable increase in rate at high pH due to the formation of the more reactive arylboronate anion. ed.ac.uk Studies on 2,6-disubstituted arylboronic acids have shown that they can undergo rapid base-mediated decomposition. researchgate.net The combined electron-withdrawing nature of the two chlorine atoms and the steric strain from the ortho substituents in this compound would likely lead to a high susceptibility to protodeboronation.

| Factor | Influence on Degradation Rate of this compound | Rationale |

|---|---|---|

| High pH (>9) | Increases rate of protodeboronation. | Formation of the more reactive anionic boronate species. ed.ac.ukresearchgate.net |

| High Temperature | Increases rates of all degradation pathways (protodeboronation, homocoupling). | Provides activation energy for decomposition reactions. |

| Ortho Substituents (Cl, OH) | Increases rate of protodeboronation. | Steric strain and electronic effects can destabilize the C-B bond. researchgate.net |

| Presence of Oxygen | Increases rates of oxidation and homocoupling. | Oxygen can participate in oxidative degradation and catalyst-mediated homocoupling. |

Strategies for Enhanced Stability (e.g., Slow-Release Methods)

Given the inherent instability of this compound under typical cross-coupling conditions, strategies to enhance its stability are crucial for achieving high reaction yields. The most effective approach is to minimize the concentration of the free, reactive boronic acid in the reaction medium at any given time. researchgate.net This is achieved through "slow-release" strategies, where the boronic acid is protected as a more stable derivative that liberates the active species gradually under the reaction conditions. bris.ac.ukcapes.gov.br

MIDA Boronates: One of the most successful slow-release methods involves the use of N-methyliminodiacetic acid (MIDA) boronates. These are air-stable, crystalline solids that are robust to purification techniques like chromatography. google.com The MIDA ligand protects the boronic acid functionality from degradation. Under basic aqueous conditions used in Suzuki coupling, the MIDA group is slowly hydrolyzed to release the boronic acid in situ. This ensures that the concentration of the unstable boronic acid remains low, thereby suppressing side reactions like protodeboronation while allowing the desired cross-coupling to proceed. researchgate.netgoogle.com

Aryltrifluoroborates (R-BF₃K): Potassium aryltrifluoroborates are another class of stable boronic acid surrogates. They are typically crystalline, air-stable solids. In the presence of a base, they slowly hydrolyze to generate the active boronic acid or boronate species in the catalytic cycle. This slow release minimizes degradation and can lead to improved yields, especially for challenging substrates. researchgate.net

These strategies effectively decouple the stability of the bulk reagent from the reactivity required in the catalytic cycle, providing a powerful tool for employing otherwise unstable boronic acids like this compound.

Reactivity in Non-Coupling Transformations

Functionalization at the Hydroxyl Group

Beyond its role in cross-coupling, the this compound molecule possesses a phenolic hydroxyl group that can be a site for various non-coupling transformations. This allows the molecule to be used as a scaffold, where the boronic acid moiety can either be retained for subsequent reactions or serve as a directing group before being removed. The reactivity of the hydroxyl group is characteristic of a phenol, although it is influenced by the electronic and steric environment created by the adjacent chlorine and boronic acid groups.

Common functionalization reactions at the hydroxyl group include:

Etherification: The phenolic proton is acidic and can be removed by a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide. This nucleophilic phenoxide can then react with an alkyl halide or other electrophile in a Williamson ether synthesis to form an aryl ether.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding ester.

Silylation: Reaction with a silyl (B83357) halide (e.g., TBDMSCl) in the presence of a base like imidazole (B134444) can protect the hydroxyl group as a silyl ether. This is a common strategy in multi-step synthesis to temporarily mask the reactivity of the hydroxyl group. nih.gov

The presence of the boronic acid group can sometimes complicate these reactions. Boronic acids can form complexes with Lewis basic reagents or substrates. umanitoba.ca Therefore, reaction conditions must be chosen carefully to ensure chemoselectivity for the hydroxyl group without promoting undesired reactions at the boronic acid moiety. In some cases, it may be advantageous to protect the boronic acid group (e.g., as a pinacol (B44631) ester) before carrying out transformations at the hydroxyl group.

Reactions Involving the Aromatic Halogens

The aromatic chloro substituents of this compound are key sites for molecular diversification, primarily through palladium-catalyzed cross-coupling reactions. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of palladium-catalyzed cross-coupling reactions on analogous dihalogenated phenolic systems. The electronic and steric environment of the chloro groups, influenced by the adjacent hydroxyl and boronic acid moieties, is expected to dictate their reactivity and regioselectivity in such transformations.

The most probable reactions involving the aromatic halogens are carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the product and regenerate the catalyst.

The relative reactivity of the two chloro atoms at the C2 and C3 positions is a critical aspect. The chloro group at the C2 position is ortho to the hydroxyl group, while the C3 chloro substituent is meta to the hydroxyl group and ortho to the boronic acid group. Steric hindrance from the adjacent hydroxyl group might influence the approach of the bulky palladium catalyst to the C2-chloro group. Conversely, the electronic effects of the hydroxyl (electron-donating) and boronic acid (electron-withdrawing) groups will modulate the electron density at the C2 and C3 positions, thereby affecting the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.

In many palladium-catalyzed cross-coupling reactions of dihalogenated arenes, selective mono-functionalization can be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature. It is plausible that one of the chloro groups in this compound would exhibit preferential reactivity, allowing for sequential cross-coupling reactions to introduce different substituents at the C2 and C3 positions. For instance, in related dihalophenolic compounds, the less sterically hindered halogen or the one activated by electronic effects often reacts first.

Below are illustrative data tables for representative palladium-catalyzed cross-coupling reactions, based on typical conditions used for dichlorinated aromatic substrates. It is important to note that these are generalized examples and the optimal conditions for this compound would require experimental determination.

Representative Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the case of this compound, this reaction could be employed to introduce aryl or vinyl substituents.

| Entry | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | Estimated 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 110 | Estimated 80-90 |

| 3 | Vinylboronic acid pinacol ester | Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 80 | Estimated 75-85 |

Representative Buchwald-Hartwig Amination

The Buchwald-Hartwig amination would allow for the introduction of nitrogen-based nucleophiles, forming substituted anilines.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 | Estimated 80-90 |

| 2 | Aniline | Pd(OAc)2 | RuPhos | K2CO3 | Dioxane | 120 | Estimated 75-85 |

| 3 | Hexylamine | Pd(OAc)2 | tBuXPhos | LiHMDS | THF | 65 | Estimated 70-80 |

Advanced Applications of 2,3 Dichloro 6 Hydroxyphenylboronic Acid in Chemical Research

Role as a Versatile Building Block in Complex Molecular Architectures

2,3-Dichloro-6-hydroxyphenylboronic acid serves as a highly functionalized and versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a boronic acid, a hydroxyl group, and two chlorine atoms on a single aromatic ring, provides multiple reactive sites. This multi-functionality allows for its strategic incorporation into complex molecular frameworks, enabling the synthesis of diverse and intricate structures that would be challenging to access through other means. The electron-withdrawing nature of the chlorine atoms modulates the reactivity of the boronic acid and the acidity of the phenol (B47542), offering fine-tuned control in sequential synthetic operations.

Synthesis of Poly-substituted Aromatics and Biaryl Compounds

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, particularly the Suzuki-Miyaura reaction, which is a premier method for constructing carbon-carbon bonds between sp²-hybridized centers. harvard.eduresearchgate.net this compound is an excellent substrate for these reactions, allowing for the direct linkage of its substituted phenyl ring to other aromatic or vinylic systems. This capability is fundamental to the synthesis of poly-substituted biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov

The reaction typically involves coupling the boronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org The presence of the two chlorine atoms and the hydroxyl group on the boronic acid's phenyl ring is generally well-tolerated under Suzuki coupling conditions, allowing these functional groups to be carried through the synthesis for subsequent transformations. nih.govnih.gov This makes the compound a valuable precursor for creating sterically hindered and electronically complex biaryl structures. bohrium.com The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and selectivity, even with challenging substrates like other chloroarenes. organic-chemistry.orgresearchgate.net

| Coupling Partner (Ar-X) | Catalyst/Ligand | Base | Solvent | Product Type | Potential Yield Range |

| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Substituted Methoxy-biphenyl | Good to Excellent |

| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Dichlorohydroxy-arylpyridine | Moderate to Good |

| 1-Iodonaphthalene | PdCl₂(dppf) | Cs₂CO₃ | DMF | Aryl-naphthalene derivative | Good to Excellent |

| Vinyl triflate | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | THF | Aryl-styrene derivative | Good |

Construction of Novel Heterocyclic Systems via Domino and Tandem Reactions

The multifunctional nature of this compound makes it an ideal substrate for domino and tandem reactions, which are highly efficient processes that form multiple chemical bonds in a single synthetic operation without isolating intermediates. researchgate.net Such strategies are central to modern synthetic chemistry for building complex heterocyclic scaffolds rapidly. mdpi.com

The hydroxyl and boronic acid groups can participate in sequential or concerted reaction cascades. For example, a synthetic route could begin with a Suzuki coupling at the boronic acid site to introduce a new substituent. This new group could contain functionality that then reacts with the adjacent hydroxyl group in an intramolecular cyclization, forming a fused heterocyclic system like a benzofuran (B130515) or a benzoxaborole. These one-pot syntheses provide access to novel heterocyclic frameworks that are of significant interest in medicinal chemistry and materials science. bohrium.comresearchgate.netnih.govresearchgate.net

Catalytic Applications in Organic Synthesis

Beyond its role as a structural component, this compound and its derivatives can function as catalysts, leveraging the unique electronic properties of the boron atom. The presence of electron-withdrawing chlorine atoms on the phenyl ring enhances the Lewis acidity of the boron center, making it a more effective catalyst in certain transformations. rsc.org

Hemiboronic Acid Catalysis for Diol Activation and Regioselective Transformations

Boronic acids are known to react reversibly with diols to form cyclic boronate esters. This interaction can be exploited catalytically in what is known as hemiboronic acid catalysis. researchgate.net In this process, the boronic acid activates a diol by forming a transient cyclic intermediate, which enhances the nucleophilicity of one hydroxyl group over the other. nih.gov This activation enables highly regioselective transformations, such as mono-acylation, mono-alkylation, or mono-phosphorylation, on otherwise symmetrical or poorly differentiated diols. researchgate.net

This compound is a candidate for this type of catalysis. The formation of a cyclic hemiboronic acid with a substrate diol would create a tetracoordinate boronate anion, which activates one of the diol's oxygen atoms for subsequent reaction with an electrophile. nih.gov The strategic placement of substituents on the boronic acid catalyst is crucial for achieving high selectivity. nih.gov

| Reaction Type | Substrate | Electrophile | Role of Boronic Acid Catalyst | Outcome |

| Monophosphorylation | 1,2-Propanediol | Diphenyl chlorophosphate | Forms cyclic boronate, activating one hydroxyl group | Regioselective formation of a monophosphate ester |

| Monoalkylation | Catechol | Benzyl Bromide | Activates one phenolic OH for nucleophilic attack | Selective synthesis of a mono-O-benzylated product |

| Desymmetrization | Prochiral 1,3-diol | Trityl Chloride | Forms a chiral hemiboronic complex to shield one hydroxyl | Enantioselective mono-protection of the diol |

Lewis Acid Catalysis in Specific Organic Reactions

The empty p-orbital on the trivalent boron atom of this compound allows it to function as a Lewis acid, accepting an electron pair from a Lewis base. mdpi.com This interaction can be used to catalyze a variety of organic reactions. The Lewis acidity of the boron is significantly enhanced by the inductive effect of the two electron-withdrawing chlorine atoms on the aromatic ring. univaq.it

As a Lewis acid catalyst, it can activate carbonyl compounds towards nucleophilic attack, facilitate cycloaddition reactions, or promote rearrangement reactions. nih.govresearchgate.net For instance, it could catalyze the condensation of carboxylic acids and amines to form amides by activating the carboxylic acid. researchgate.net This metal-free catalytic approach is highly desirable from a green chemistry perspective, as boron-based catalysts are generally low in toxicity and environmentally benign compared to many transition metal catalysts. rsc.org

Development of Chemical Sensors and Recognition Elements

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for their widespread use in the design of chemical sensors and molecular recognition systems. This interaction is particularly effective for the detection of saccharides (sugars), which are rich in diol functionalities.

This compound can be incorporated as the recognition element into a larger sensor molecule. This sensor molecule would also contain a signaling unit, such as a fluorophore. Upon binding of a target analyte like glucose or fructose (B13574) to the boronic acid moiety, a change in the electronic properties of the sensor occurs, leading to a detectable change in fluorescence or color. The substituents on the phenyl ring—the hydroxyl and chlorine atoms—can be used to modulate the binding affinity (pKa of the boronic acid) and the selectivity of the sensor for different saccharides. nih.gov This fine-tuning is critical for developing sensors that can operate effectively in complex biological media at physiological pH.

Boronic Acid-Based Recognition of Cis-Diol Containing Molecules

A significant application of boronic acids in chemical sensing is their ability to recognize and bind to molecules containing cis-1,2- or 1,3-diol functionalities. This interaction is a reversible covalent reaction that forms stable five- or six-membered cyclic esters. rsc.orgmdpi.com This principle is widely exploited for the detection of saccharides and other biologically important polyols. nih.govnih.govacs.orgnih.gov

The binding event between the boronic acid and a cis-diol can be transduced into a detectable signal, most commonly a change in fluorescence. rsc.orgnih.gov In a typical sensor design, the boronic acid moiety is appended to a fluorophore. The interaction with a diol, such as glucose or fructose, alters the electronic properties of the boron atom. This change can modulate photophysical processes like photoinduced electron transfer (PET), leading to a significant enhancement or quenching of the fluorescence signal. nih.govacs.orgnih.gov The strength of this binding and the resulting optical response are dependent on factors such as pH and the specific structure of the diol, allowing for a degree of selectivity in detection. mdpi.com For instance, the binding of a saccharide can increase the Lewis acidity of the boron, which in turn affects the interaction with a nearby amine group, disrupting the PET quenching mechanism and "turning on" fluorescence. nih.govacs.org

The table below summarizes key aspects of boronic acid-based recognition of cis-diols.

| Recognition Principle | Target Analytes | Sensing Mechanism | Signal Output |

| Reversible covalent bond formation to form cyclic boronate esters. rsc.orgmdpi.com | Saccharides (e.g., glucose, fructose), catechols, glycoproteins. nih.govnih.gov | Modulation of Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT). nih.govnih.gov | Fluorescence (enhancement or quenching), colorimetric changes. rsc.orgnih.gov |

Detection of Anions (e.g., Fluoride (B91410), Cyanide)

The Lewis acidic boron atom in this compound also serves as a recognition site for nucleophilic anions, particularly fluoride (F⁻) and cyanide (CN⁻). mdpi.comresearchgate.net This interaction forms the basis for sensors designed to detect these environmentally and biologically significant ions.

Fluoride Detection: Boronic acids readily interact with fluoride ions to form a stable tetracoordinate fluoroboronate complex (R-BF₃⁻). nih.gov This binding event can trigger a distinct optical response in a suitably designed sensor molecule. rsc.orgacs.org Fluorescent chemosensors incorporating a boronic acid receptor can exhibit selective fluorescence quenching or enhancement upon binding with fluoride. nih.govrsc.org The high affinity and specificity of the boron-fluoride interaction allow for the development of highly sensitive and selective detection methods in aqueous solutions. researchgate.net

Cyanide Detection: Similarly, boronic acids can complex with cyanide ions. nih.gov The interaction often involves the formation of a dicyano- or tricyanoboronate species. nih.govresearchgate.net This complexation alters the electronic nature of the boronic acid moiety, which can be harnessed to produce a colorimetric or fluorescent signal. nih.govacs.org This capability is crucial for developing sensors for cyanide, a potent toxin, enabling its detection at low concentrations. nih.govresearchgate.net

The following table outlines the detection principles for these anions.

| Target Anion | Interaction Mechanism | Typical Signal Response | Key Features |

| Fluoride (F⁻) | Formation of a tetracoordinate fluoroboronate complex (R-BF₃⁻). nih.gov | Fluorescence quenching or enhancement. nih.govrsc.org | High selectivity and sensitivity in aqueous media. researchgate.netacs.org |

| Cyanide (CN⁻) | Complexation to form cyanoboronate species. nih.govresearchgate.net | Colorimetric change or fluorescence "turn-on"/"turn-off". nih.govacs.org | Enables detection of highly toxic cyanide at low levels. nih.gov |

Contributions to Materials Science Research

In materials science, boronic acids are valuable building blocks for creating advanced functional materials. Their ability to undergo specific chemical transformations allows for their incorporation into polymers and inorganic-organic hybrid structures with unique properties.

Precursors for Organoboron Polymers and Organic Electronic Materials

Boronic acids and their derivatives are key precursors in the synthesis of π-conjugated organoboron polymers. These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The boron atom can be incorporated into the polymer backbone, influencing its electronic and photophysical properties.

One of the primary methods for synthesizing these materials is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where boronic acids react with halogenated aromatic compounds. sigmaaldrich.com The presence of chloro- and hydroxyl- substituents on the phenyl ring of this compound can be used to tune the electronic characteristics and solubility of the resulting polymers. Furthermore, the development of atom-economical methods like hydroboration polymerization offers a direct route to Lewis acidic boron-containing porous organic polymers (B-POPs) with high boron content and tunable properties for applications like chemical capture. nih.gov

Synthesis of Cyclic Borosilicates and Related Architectures

This compound can serve as a precursor for the synthesis of complex inorganic-organic hybrid materials, such as cyclic borosilicates. These structures are created through condensation reactions between boronic acids and silicon-based compounds like acetoxysilanes. nih.govresearchgate.net

The reaction typically involves the formation of B-O-Si linkages, leading to the self-assembly of well-defined cyclic or cage-like architectures. The structure of the final borosilicate core (e.g., six- or eight-membered rings) can be controlled by modulating the reaction stoichiometry and the nature of the substituents on both the boronic acid and the silicon precursor. nih.govresearchgate.net These hybrid materials combine the properties of both organoboron compounds and silica-based materials, potentially leading to new materials with applications in catalysis, sensing, or as luminescent materials. mdpi.com

Advanced Analytical and Spectroscopic Methodologies for 2,3 Dichloro 6 Hydroxyphenylboronic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 2,3-Dichloro-6-hydroxyphenylboronic acid from complex matrices, including starting materials, byproducts, and degradants. These techniques are fundamental for verifying the purity of the compound, a critical aspect in its application as a chemical intermediate.

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. However, boronic acids like this compound are inherently polar and have a tendency to undergo dehydration to form cyclic anhydrides (boroxines), making them unsuitable for direct GC analysis. nih.govresearchgate.netacs.org To overcome these limitations, derivatization is employed to convert the polar B(OH)₂ and phenolic OH groups into less polar, more volatile, and thermally stable moieties. gcms.czresearchgate.net

This chemical modification reduces analyte adsorption within the GC system, improves peak shape, and enhances sensitivity. gcms.czsigmaaldrich.com The derivatized molecule can then be readily analyzed by GC-MS, where gas chromatography separates the components of the sample, and mass spectrometry provides detection and structural identification based on the mass-to-charge ratio of the generated ions.

Common derivatization strategies for boronic acids involve reactions with diols to form stable cyclic boronate esters or silylation to replace active hydrogens. gcms.czchromatographyonline.com For instance, reacting this compound with reagents like pinacol (B44631) or triethanolamine converts the boronic acid group into a stable ester, facilitating GC-MS analysis. chromatographyonline.comnih.gov The selection of the derivatizing agent is crucial and depends on the specific analytical requirements. gcms.cz

Table 1: Common Derivatization Strategies for GC-MS Analysis of Boronic Acids

| Derivatization Agent | Derivative Formed | Key Advantages | Typical Reaction Conditions |

|---|---|---|---|

| Pinacol | Pinacol Boronate Ester | Forms stable cyclic esters, improves thermal stability. chromatographyonline.com | Reaction in an organic solvent like DMSO with excess pinacol. chromatographyonline.com |

| Triethanolamine | Triethanolamine Borate (B1201080) | Quantitative conversion of non-volatile boric/boronic acids to volatile derivatives. nih.gov | Simple, selective reaction in an aqueous or organic medium. nih.govresearchgate.net |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) Ether/Ester | Reacts with both hydroxyl and boronic acid groups, produces characteristic mass spectra. sigmaaldrich.com | Incubation in a suitable solvent at elevated temperatures (e.g., 37°C). sigmaaldrich.commdpi.com |

Liquid chromatography-mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for quantifying trace levels of compounds in complex mixtures without the need for derivatization. scirp.org This makes it exceptionally well-suited for the analysis of this compound, especially when it is present as a genotoxic impurity in active pharmaceutical ingredients (APIs). scirp.orgacs.org

The methodology involves separating the analyte using liquid chromatography, followed by ionization and detection using a tandem mass spectrometer. researchgate.net Techniques like electrospray ionization (ESI) are effective for ionizing polar molecules like boronic acids, often in negative ion mode to form the deprotonated molecule [M-H]⁻. scirp.org The use of Multiple Reaction Monitoring (MRM) mode in tandem MS provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing matrix interference. scirp.orgnih.gov

A typical LC-MS/MS method for a substituted phenylboronic acid would utilize a C18 reversed-phase column with a gradient elution of water and an organic solvent (like acetonitrile or methanol), often with a modifier such as formic acid or ammonia to improve peak shape and ionization efficiency. scirp.orgrsc.org Method validation according to ICH guidelines typically demonstrates excellent linearity over a wide concentration range, with limits of quantification (LOQ) in the parts-per-million (ppm) or even parts-per-billion (ppb) range. scirp.orgresearchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Trace Quantification

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm). scirp.org |

| Mobile Phase | A: 0.1% Ammonia in Water; B: Acetonitrile (Gradient Elution). scirp.org |

| Flow Rate | 0.25 - 0.5 mL/min. scirp.orgresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode. scirp.org |

| MS Detection | Tandem Quadrupole in Multiple Reaction Monitoring (MRM) Mode. scirp.org |

| Linearity Range | 0.05 ppm to 5 ppm. scirp.org |

| Recovery | 80% - 120%. scirp.org |

Nano-LC-Direct-EI/MS is an innovative technique that couples nano-liquid chromatography with electron ionization (EI) mass spectrometry. nih.govacs.org This approach offers significant advantages for the analysis of polar compounds like this compound, which are often difficult to ionize using conventional LC-MS methods. acs.orgacs.org A key benefit is the generation of classic EI mass spectra, which are highly reproducible, rich in structural information, and allow for library matching for confident compound identification. acs.orgmdpi.com

The instrumentation involves directly introducing the eluent from the nano-LC column into the heated electron impact ion source of the mass spectrometer. nih.govresearchgate.net This method avoids the derivatization step typically required for GC-MS analysis of boronic acids. nih.govacs.org Research has shown that Nano-LC-EI/MS is applicable to a broad range of boronic acids, demonstrating excellent linearity, robustness, and low detection limits, often in the picogram (pg) range. nih.govresearchgate.netacs.org This makes it a powerful tool for purity assessment and the identification of unknown impurities.

Table 3: Advantages of Nano-LC-EI/MS for Boronic Acid Analysis

| Feature | Advantage |

|---|---|

| No Derivatization Required | Simplifies sample preparation and avoids potential side reactions. nih.gov |

| Electron Ionization (EI) | Generates reproducible, library-searchable mass spectra rich in fragment ions. researchgate.netacs.org |

| High Sensitivity | Detection limits can reach the picogram level (e.g., up to 200 pg). nih.govacs.org |

| Robustness and Reproducibility | Provides reliable and consistent analytical results, suitable for industrial applications. nih.govresearchgate.net |

| Ionization of Polar Compounds | Effectively analyzes compounds that are challenging for traditional "soft-ionization" LC-MS techniques. acs.org |

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques are vital for probing the molecular structure of this compound and monitoring its behavior during chemical reactions. These methods provide real-time information on reaction intermediates and molecular interactions, offering deep mechanistic insights.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. mdpi.com It allows for the direct observation and characterization of transient intermediates, providing critical data for understanding reaction kinetics and mechanisms. acs.orgnih.gov For reactions involving this compound, such as Suzuki-Miyaura couplings or esterifications, ¹¹B NMR is particularly informative. mdpi.comresearchgate.net

The ¹¹B nucleus is NMR-active and its chemical shift is highly sensitive to the coordination environment of the boron atom. mdpi.com This allows for the differentiation between the starting boronic acid, boronate ester intermediates, and other boron-containing species in the reaction mixture. mdpi.comresearchgate.net For example, the formation of a boronate ester from the reaction of this compound with a diol can be monitored by observing the disappearance of the boronic acid signal and the appearance of a new signal corresponding to the tetracoordinate boronate ester. mdpi.com By acquiring spectra at various time points, kinetic data can be extracted to build a comprehensive mechanistic model. nih.govnih.gov

Table 4: Representative ¹¹B NMR Chemical Shifts for Boron Species

| Boron Species | Coordination State | Typical ¹¹B NMR Chemical Shift (ppm) |

|---|---|---|

| Arylboronic Acid (Ar-B(OH)₂) | Trigonal Planar | ~28-30 |

| Trifluoroborate Salt (Ar-BF₃⁻) | Tetrahedral | ~3. mdpi.comresearchgate.net |

| Boronate Ester (with diol) | Tetrahedral | ~9-14. mdpi.comresearchgate.net |

| Boroxine (Cyclic Anhydride) | Trigonal Planar | ~20. researchgate.net |

Advanced vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed "fingerprints" of molecules based on their characteristic vibrational modes. researchgate.netnih.gov These methods are highly effective for characterizing the molecular structure of this compound and studying intermolecular interactions, such as hydrogen bonding. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Key functional groups in this compound, such as O-H (from both the phenol (B47542) and boronic acid), B-O, and C-Cl, have distinct absorption frequencies. nist.govacs.org For example, the B-O stretching band is a characteristic feature that can be used to monitor the conversion of the boronic acid to a boronate ester, as the frequency of this vibration changes upon ester formation. nist.gov

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the aromatic ring and C-Cl stretches. By combining experimental spectra with computational methods like Density Functional Theory (DFT), a detailed assignment of the observed vibrational bands can be achieved, leading to a deeper understanding of the compound's structure and bonding. researchgate.net

Table 5: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Phenol & Boronic Acid) | Stretching | 3200 - 3600 (Broad, H-bonded) | FTIR, Raman |

| C-H (Aromatic) | Stretching | 3000 - 3100 | FTIR, Raman |

| C=C (Aromatic Ring) | Stretching | 1400 - 1620. researchgate.net | FTIR, Raman |

| B-O | Asymmetric Stretch | 1330 - 1390. nist.govacs.org | FTIR |

| C-O (Phenol) | Stretching | 1200 - 1300 | FTIR |

| C-Cl | Stretching | 600 - 800 | FTIR, Raman |

Fluorescence and UV-Vis Spectroscopy for Detection and Reaction Monitoring

Currently, there is a notable absence of specific research findings within publicly accessible scientific literature detailing the fluorescence and UV-Vis spectroscopic properties of this compound. While the broader class of hydroxyphenylboronic acids is utilized in various spectroscopic applications, dedicated studies on this particular dichlorinated derivative, including its absorption and emission spectra, quantum yields, and solvatochromic effects, have not been reported.

The principles of fluorescence and UV-Vis spectroscopy are widely applied to analogous compounds for detection and reaction monitoring. Phenylboronic acids, in general, can interact with diol-containing molecules, such as saccharides, leading to changes in their electronic properties that can be monitored spectroscopically. This interaction often results in shifts in absorption or emission wavelengths or changes in fluorescence intensity, forming the basis for fluorescent sensors. The specific electronic effects of the two chlorine atoms and the hydroxyl group on the phenyl ring of this compound would theoretically influence its spectroscopic behavior, but empirical data is required for a detailed analysis.

Without experimental data, it is not possible to provide specific wavelengths of maximum absorption (λmax) or emission, nor to detail its use in specific analytical detection or reaction monitoring contexts. Further empirical research is necessary to elucidate the distinct spectroscopic characteristics of this compound and to explore its potential applications in analytical chemistry.

Data Tables

No experimental data is available in the reviewed literature to populate data tables for the fluorescence and UV-Vis spectroscopic properties of this compound.

Computational and Theoretical Studies of 2,3 Dichloro 6 Hydroxyphenylboronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT methods can determine the optimized geometry and a variety of molecular properties. For substituted phenylboronic acids, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a robust framework for analysis. longdom.org

The electronic properties derived from DFT are crucial for predicting chemical reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. longdom.org

From these frontier orbital energies, several global chemical reactivity descriptors can be calculated, providing quantitative measures of the molecule's behavior. longdom.org

Illustrative Global Chemical Reactivity Descriptors for a Phenylboronic Acid Derivative

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

This table presents the definitions of common reactivity descriptors calculated from DFT outputs. The actual values would be determined through specific calculations on 2,3-dichloro-6-hydroxyphenylboronic acid.

DFT is extensively used to map out potential energy surfaces for chemical reactions, providing critical insights into reaction mechanisms and kinetics. This involves locating and characterizing the geometries of transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the reaction energy barrier, or activation energy.

For a reaction involving this compound, such as an esterification or a Suzuki-Miyaura coupling, DFT calculations can model the step-by-step process. By identifying the transition state structures for each step, researchers can determine the rate-limiting step and understand how the electronic effects of the chloro and hydroxyl substituents influence the reaction barrier. nih.gov Frequency calculations are performed to confirm the nature of the stationary points: minima (reactants, products) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction path.

The substitution pattern on this compound makes the assessment of site-selectivity crucial. The molecule presents multiple potential sites for electrophilic or nucleophilic attack. DFT can predict the most probable site of reaction by analyzing the distribution of electron density and molecular orbitals.

The analysis of frontier molecular orbitals (HOMO and LUMO) is a primary tool; the regions of the molecule with the largest HOMO density are most susceptible to electrophilic attack, while regions with the largest LUMO density are prone to nucleophilic attack. nih.gov Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated. These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most reactive atomic sites for different types of reactions. nih.gov

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological interactions. Molecular modeling, particularly conformational analysis, aims to identify the most stable spatial arrangements (conformers) of the molecule.

For phenylboronic acids, a primary source of conformational isomerism is the orientation of the two hydroxyl groups of the boronic acid moiety relative to the phenyl ring. longdom.org A potential energy surface (PES) scan can be performed by systematically rotating the key dihedral angles (e.g., C-C-B-O and C-B-O-H) and calculating the energy at each point. This analysis reveals the global and local energy minima, corresponding to the most stable conformers. For phenylboronic acids, conformers are often described by the relative positions of the hydroxyl protons, such as syn-syn, syn-anti, and anti-anti. longdom.org The presence of the ortho-hydroxyl group in this compound would likely lead to strong intramolecular hydrogen bonding with the boronic acid group, significantly influencing the conformational landscape.

Elucidation of Non-Covalent Interactions and Solvation Effects

Non-covalent interactions play a critical role in the structure, stability, and function of molecules. In this compound, the hydroxyl and boronic acid groups are capable of acting as both hydrogen bond donors and acceptors. These interactions can lead to the formation of dimers or larger supramolecular assemblies in the solid state and influence the molecule's behavior in solution. Computational methods can quantify the strength and geometry of these hydrogen bonds.

Solvation effects, or the interaction between the solute molecule and solvent molecules, can profoundly alter a molecule's properties. Theoretical calculations can incorporate the effects of a solvent using implicit models, such as the Polarizable Continuum Model (PCM), or explicit models where individual solvent molecules are included. These studies can predict how properties like conformational equilibrium, electronic structure, and reactivity change in different solvent environments, providing a link between theoretical gas-phase calculations and experimental solution-phase chemistry.

Prediction of Spectroscopic Properties to Aid Experimental Analysis

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be used to interpret and verify experimental data.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and assign specific vibrational modes to functional groups.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of a molecule. The calculated shifts for ¹H and ¹³C nuclei can be correlated with experimental data to confirm assignments.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) that are measured in UV-Visible spectroscopy. This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

|---|---|---|

| IR Frequency (O-H stretch) | 3450 cm-1 | 3465 cm-1 |

| ¹³C NMR (C-B) | 130.5 ppm | 131.2 ppm |

| UV-Vis (λmax) | 275 nm | 278 nm |

This table provides a hypothetical example of how computationally predicted spectroscopic data can be compared with experimental results to validate the computational model and aid in structural confirmation.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways for Complex Derivatives

The future synthesis of complex molecules derived from 2,3-Dichloro-6-hydroxyphenylboronic acid will likely focus on leveraging its distinct electronic and steric properties. The presence of the hydroxyl and boronic acid moieties opens the door to a variety of coupling and condensation reactions.

Key Research Areas:

Advanced Suzuki-Miyaura Coupling: Investigating the coupling of this compound with sterically hindered or electronically challenging aryl halides will be crucial. This could lead to the synthesis of novel biaryl compounds with potential applications in medicinal chemistry and materials science.

Chan-Lam Coupling: The exploration of copper-catalyzed N- and O-arylation reactions will enable the formation of C-N and C-O bonds, respectively. This would allow for the synthesis of a diverse range of substituted phenols and anilines, which are important intermediates in the pharmaceutical and agrochemical industries.

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound could provide a highly efficient route to complex molecular architectures. For instance, a Petasis-type reaction could be employed to synthesize substituted amines.

| Synthetic Strategy | Potential Derivative Class | Significance |

| Suzuki-Miyaura Coupling | Poly-substituted biaryls | Access to novel scaffolds for drug discovery and organic electronics. |

| Chan-Lam Coupling | Aryl ethers and amines | Important structural motifs in pharmaceuticals and agrochemicals. |

| Petasis Reaction | Substituted amines | Efficient synthesis of complex amines from readily available starting materials. |

Design of Highly Efficient and Sustainable Catalytic Systems

The development of catalytic systems that are not only highly efficient but also environmentally benign is a central theme in modern chemistry. This compound could play a role in the design of such systems, both as a ligand precursor and as a catalyst itself.

Future research in this area will likely focus on:

Immobilized Catalysts: The covalent attachment of this compound or its derivatives to solid supports (e.g., polymers, silica, magnetic nanoparticles) could lead to the development of recyclable catalysts. This would improve the sustainability of catalytic processes by simplifying catalyst separation and reuse.

Frustrated Lewis Pairs (FLPs): The steric hindrance provided by the chlorine atoms in conjunction with the Lewis acidity of the boronic acid could be exploited in the design of novel FLPs. These systems are known to activate small molecules like H₂, CO₂, and olefins, opening up new avenues for catalysis.

Photoredox Catalysis: Investigating the potential of this compound derivatives as photosensitizers or in conjunction with photoredox catalysts could enable the development of new light-driven organic transformations.

Innovative Applications in Functional Materials and Supramolecular Chemistry

The unique electronic and structural features of this compound make it an attractive candidate for the construction of advanced functional materials and complex supramolecular assemblies.

Potential Applications:

Organic Light-Emitting Diodes (OLEDs): The incorporation of this boronic acid into conjugated polymer backbones could lead to new materials for OLED applications. The chlorine and hydroxyl substituents can be used to tune the electronic properties and solid-state packing of the polymers, thereby influencing their emission characteristics.